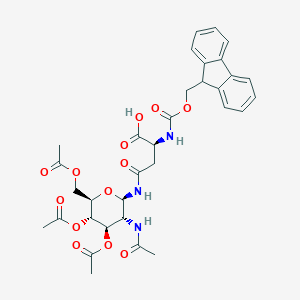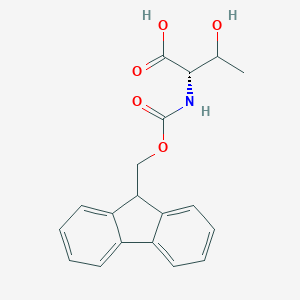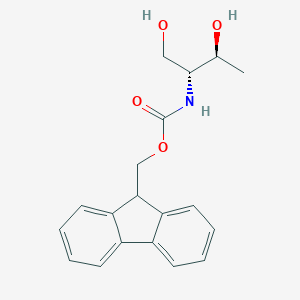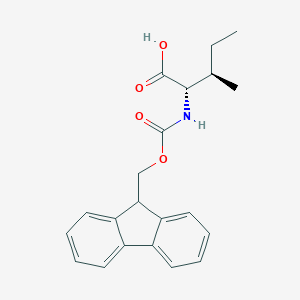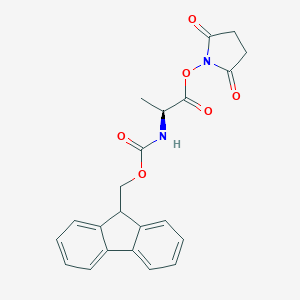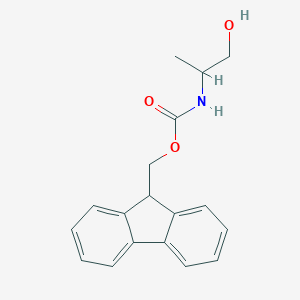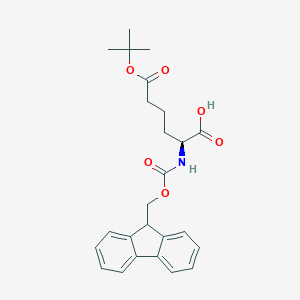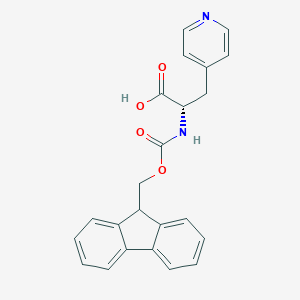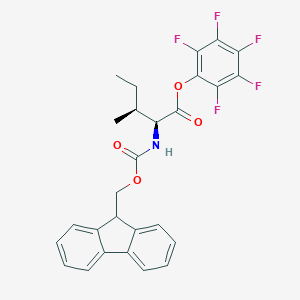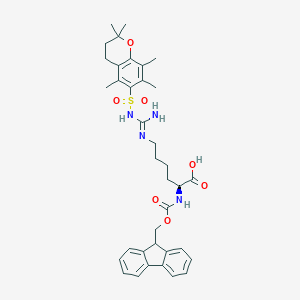
Fmoc-D-Propargylglycine
Übersicht
Beschreibung
Fmoc-D-Propargylglycine is an amino acid derivative that is commonly used in peptide synthesis . Peptides are short chains of amino acids that are linked together by peptide bonds. They play a critical role in many biological processes, including hormone regulation, enzyme catalysis, and immune response . Fmoc-D-Propargylglycine is a non-natural amino acid derivative that is commonly used as a building block in peptide synthesis due to its high reactivity and versatility .
Synthesis Analysis
The synthesis of Fmoc-D-Propargylglycine involves Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Molecular Structure Analysis
The molecular formula of Fmoc-D-Propargylglycine is C20H17NO4 . It has a molecular weight of 335.4 . The IUPAC name is (2R)-2- (9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid .Chemical Reactions Analysis
Fmoc-D-Propargylglycine is used in Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Physical And Chemical Properties Analysis
Fmoc-D-Propargylglycine is a white crystalline substance . It has a melting point of 155°C . The density is 1.3±0.1 g/cm3 . The refractive index is 1.626 .Wissenschaftliche Forschungsanwendungen
Fmoc-D-Propargylglycine: A Comprehensive Analysis of Scientific Research Applications
Solid Phase Peptide Synthesis (SPPS): Fmoc-D-Propargylglycine is utilized in SPPS as an unusual amino acid. It serves as a precursor to tritium-induced Norvaline peptides, which are important in studying peptide structure and function. Additionally, it’s used in the synthesis of branched peptides through palladium-catalyzed coupling reactions and as a reagent in dual-catalyst Sonogashira coupling reactions .
Click Chemistry: This compound is a building block for the synthesis of precursor peptides for tritiation. In click chemistry, D-Pra-containing peptides can be modified or cyclized by 1,3-dipolar cycloaddition, for instance with alkyl azides .
Protein Structure Deconvolution: As an amino acid analog, Fmoc-D-Propargylglycine aids in deconvoluting protein structure and function, providing insights into protein interactions and stability .
Synthesis of Cyclic Peptides: It acts as a tool for the synthesis of cyclic peptides through alkyne-alkyne Glaser coupling, which involves heating with Cu(OAc)2/pyridine at 60 °C using microwaves .
Hydrogel Formation: Fmoc-derivatized compounds like Fmoc-D-Propargylglycine are used in forming self-supporting hydrogels based on cationic hexapeptides, which have potential biomedical applications such as drug delivery systems and tissue engineering scaffolds .
Wirkmechanismus
The Fmoc group is a base-labile protecting group used in organic synthesis . The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
Safety and Hazards
Zukünftige Richtungen
Fmoc-D-Propargylglycine, like other Fmoc protected single amino acids, has potential for diverse applications. For example, it can be used to design distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . It also has potential applications in scientific experiments, including as a building block in peptide synthesis and as an inhibitor of protein-protein interactions .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGMNCKHNMRKFM-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426505 | |
| Record name | Fmoc-D-Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Propargylglycine | |
CAS RN |
220497-98-3 | |
| Record name | Fmoc-D-Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



